Benzenebutanamine, N-hydroxy-
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Overview
Description
N-(4-phenylbutyl)hydroxylamine: is an organic compound with the molecular formula C10H15NO It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NH-OH) attached to a phenylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for preparing N-(4-phenylbutyl)hydroxylamine involves the reduction of nitro compounds. For instance, nitrobenzene can be reduced using zinc dust in the presence of ammonium chloride and water. The reaction mixture is stirred vigorously, and the temperature is maintained at 60-65°C.
Amine Nucleophiles: Another method involves the reaction of amine nucleophiles with electrophiles such as benzoyl peroxide.
Industrial Production Methods: Industrial production of N-(4-phenylbutyl)hydroxylamine typically involves large-scale reduction processes using catalytic systems. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-phenylbutyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds or nitrones.
Reduction: The compound can be reduced to form amines.
Substitution: N-(4-phenylbutyl)hydroxylamine can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Nitroso compounds, nitrones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-(4-phenylbutyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, N-(4-phenylbutyl)hydroxylamine is studied for its potential as a radical scavenger and its ability to inhibit certain enzymes. It has shown promise in the development of new antimicrobial agents .
Industry: The compound is used in the production of polymers and other materials. Its reactivity with various functional groups makes it a versatile building block in industrial chemistry .
Mechanism of Action
N-(4-phenylbutyl)hydroxylamine exerts its effects primarily through its ability to donate or accept electrons, making it a potent radical scavenger. It interacts with molecular targets such as ribonucleotide reductase, inhibiting its activity and thereby affecting DNA synthesis in microorganisms . The compound’s hydroxylamine group is crucial for its reactivity, allowing it to participate in various redox reactions .
Comparison with Similar Compounds
Phenylhydroxylamine: Similar in structure but lacks the butyl chain.
N-phenylhydroxylamine: Another hydroxylamine derivative with a phenyl group.
Uniqueness: N-(4-phenylbutyl)hydroxylamine is unique due to its extended butyl chain, which imparts different physical and chemical properties compared to simpler hydroxylamine derivatives.
Biological Activity
Benzenebutanamine, N-hydroxy- (also referred to as Benzeneethanamine, N-hydroxy-) is an organic compound characterized by the presence of a hydroxyl group attached to a benzeneethanamine structure. This compound has garnered attention in various scientific fields due to its potential biological activities and interactions with biomolecules. This article delves into the biological activity of Benzenebutanamine, N-hydroxy-, highlighting its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
Benzenebutanamine, N-hydroxy- has the molecular formula C9H13NO, with a molecular weight of approximately 153.18 g/mol. The unique combination of an amine and hydroxyl functional group contributes to its distinct chemical reactivity and biological properties.
The biological activity of Benzenebutanamine, N-hydroxy- is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The hydroxyl group enhances its binding affinity and reactivity, allowing it to modulate several biochemical pathways:
- Enzyme Interaction : It interacts with enzymes that are critical for metabolic processes, potentially influencing drug metabolism and detoxification pathways.
- Receptor Modulation : The compound may act on neurotransmitter receptors, similar to other phenethylamines, which can lead to psychoactive effects or therapeutic benefits .
Research Findings
Recent studies have explored the biological implications of Benzenebutanamine, N-hydroxy- in various contexts:
- Neuropharmacology : Investigations into its effects on serotonin receptors suggest potential psychoactive properties akin to those observed in other compounds within the phenethylamine class. This includes possible interactions with 5-HT receptors .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of Benzenebutanamine may exhibit antimicrobial properties, although further research is needed to establish efficacy and mechanisms.
- Therapeutic Applications : Ongoing research aims to explore its therapeutic potential in treating neurological disorders due to its structural similarities with known psychoactive substances .
Case Study 1: Neuropharmacological Effects
A study examining the binding affinity of Benzenebutanamine derivatives on serotonin receptors demonstrated that modifications in the hydroxyl group significantly influenced receptor interaction. This suggests that structural optimization could enhance therapeutic efficacy while minimizing adverse effects .
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial properties of Benzenebutanamine derivatives found that certain modifications increased activity against specific bacterial strains. These findings highlight the potential for developing new antimicrobial agents based on this compound.
Applications
Benzenebutanamine, N-hydroxy- has several applications across different fields:
- Pharmaceutical Development : Its potential as a precursor in drug synthesis makes it valuable in pharmaceutical chemistry.
- Biochemical Research : Used as a tool for studying enzyme kinetics and receptor interactions, aiding in the understanding of biochemical pathways.
- Industrial Uses : Employed in the production of specialty chemicals and as a reagent in various industrial processes .
Comparative Analysis
To better understand the unique aspects of Benzenebutanamine, N-hydroxy-, a comparison with related compounds is provided in the table below:
Compound Name | Structure Type | Unique Features |
---|---|---|
Phenethylamine | Primary amine | Lacks hydroxyl group; acts as a CNS stimulant |
Benzylamine | Primary amine | Contains a benzyl group; widely used in pharmaceuticals |
N-Hydroxyphenethylamine | Hydroxylated amine | Similar structure but different hydroxyl placement; studied for neuroactivity |
Benzeneethanamine, N-hydroxy- | Hydroxylated amine | Unique combination of amine and hydroxyl groups; potential for diverse biological activity |
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-(4-phenylbutyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
XUTPBEFGJJKJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNO |
Origin of Product |
United States |
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